Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid
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Overview
Description
Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid: is a chemical compound with the molecular formula C14H32N8O4S It is a salt formed by the reaction of sulfuric acid with N-(1-methylpiperidin-4-yl)guanidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid typically involves the reaction of N-(1-methylpiperidin-4-yl)guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of N-(1-methylpiperidin-4-yl)guanidine: This intermediate is synthesized by reacting 1-methylpiperidine with cyanamide in the presence of a suitable catalyst.
Formation of the salt: The N-(1-methylpiperidin-4-yl)guanidine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or continuous reactors: To control the reaction temperature and pressure.
Purification steps: Such as crystallization or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: May yield amine derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)guanidine: The precursor to Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid.
Other guanidine derivatives: Such as N,N’-bis(1-methylpiperidin-4-yl)guanidine.
Uniqueness
This compound is unique due to its specific structure and the presence of sulfuric acid, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H16N4.H2O4S/c2*1-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCNEOEYURUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C(N)N.CN1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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